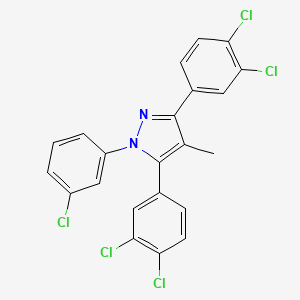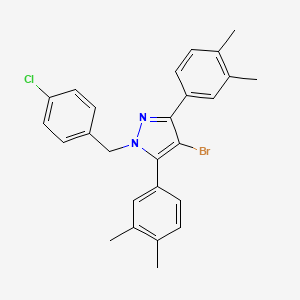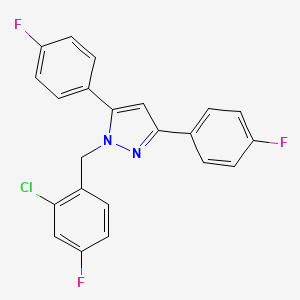![molecular formula C25H22N6O2 B10919967 6-(4-methoxyphenyl)-1-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919967.png)
6-(4-methoxyphenyl)-1-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Chemical Reactions Analysis
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: It serves as a ligand for studying enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring is known to interact with various kinases and other proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
3-Aminopyrazoles: Known for their anticancer and anti-inflammatory properties.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
Phthalimide-containing benzothiazoles: Used in medicinal chemistry for their diverse therapeutic potentials.
6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structure, which allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C25H22N6O2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1-methyl-N-[4-(3-methylpyrazol-1-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H22N6O2/c1-16-12-13-31(29-16)19-8-6-18(7-9-19)27-25(32)21-14-23(17-4-10-20(33-3)11-5-17)28-24-22(21)15-26-30(24)2/h4-15H,1-3H3,(H,27,32) |
InChI Key |
DFQMDKGLSLZBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=NN4C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-6-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919892.png)
![Methyl 1-(butan-2-yl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10919899.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10919901.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10919913.png)
acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10919917.png)
![Ethyl 4-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B10919919.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919922.png)
![N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919928.png)
![3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10919931.png)
![N-(3-chloro-4-methoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919946.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(quinolin-5-yl)ethanediamide](/img/structure/B10919952.png)



